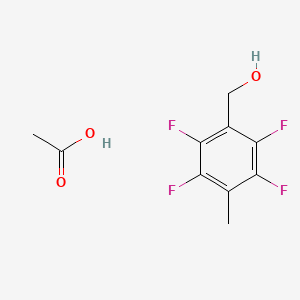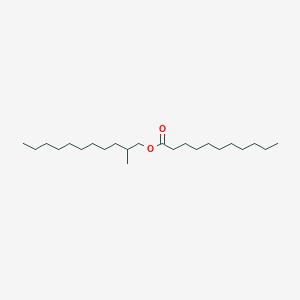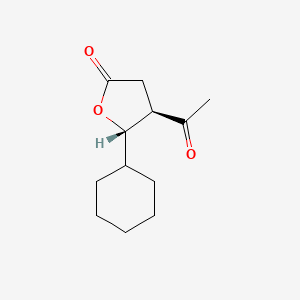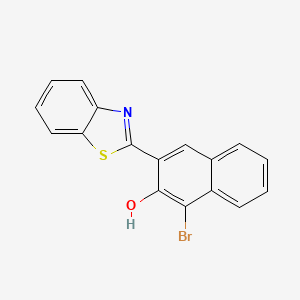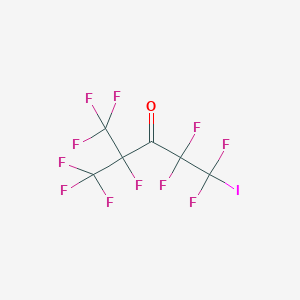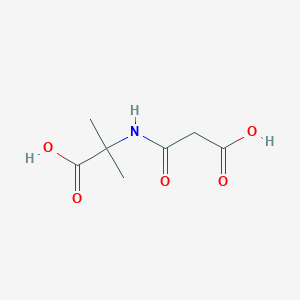
N-(Carboxyacetyl)-2-methylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Carboxyacetyl)-2-methylalanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a carboxyacetyl group attached to the nitrogen atom of 2-methylalanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxyacetyl)-2-methylalanine typically involves the reaction of 2-methylalanine with a carboxyacetylating agent. One common method is the use of carboxylic acid derivatives, such as acyl chlorides or anhydrides, in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under mild conditions to prevent the decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Carboxyacetyl)-2-methylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the carboxyacetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
N-(Carboxyacetyl)-2-methylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(Carboxyacetyl)-2-methylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxyacetyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Carboxyacetyl)-alanine: Similar structure but lacks the methyl group.
N-(Carboxyacetyl)-valine: Contains an additional isopropyl group.
N-(Carboxyacetyl)-leucine: Features a larger aliphatic side chain.
Uniqueness
N-(Carboxyacetyl)-2-methylalanine is unique due to the presence of the methyl group, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Eigenschaften
CAS-Nummer |
92585-16-5 |
|---|---|
Molekularformel |
C7H11NO5 |
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
2-[(2-carboxyacetyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C7H11NO5/c1-7(2,6(12)13)8-4(9)3-5(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)(H,12,13) |
InChI-Schlüssel |
SQSLZQUMOAKEIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)O)NC(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-Chlorophenyl)ethyl]-N'-(2-phenylbutan-2-yl)-N-propylurea](/img/structure/B14367894.png)

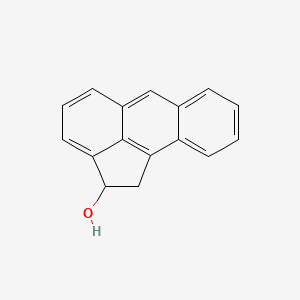

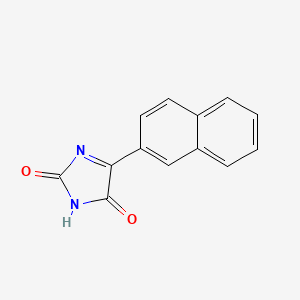
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14367931.png)
![(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14367934.png)
![2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14367941.png)
